[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine
Overview
Description
[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine: is an organic compound with the molecular formula C₈H₁₇NS . It is characterized by the presence of a cyclopropyl group, an ethylthio group, and a methylamine group. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of the Ethylthio Group: The ethylthio group can be added via a nucleophilic substitution reaction, where an ethylthiol reacts with an appropriate leaving group.
Attachment of the Methylamine Group:
Industrial Production Methods
the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine can undergo oxidation reactions, where the sulfur atom in the ethylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the cyclopropyl group can be reduced to form linear alkanes.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methylamine can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, alcohols, and thiols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Linear alkanes.
Substitution: Various substituted amines
Scientific Research Applications
Chemistry
In chemistry, [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is used to study the effects of cyclopropyl and ethylthio groups on biological activity. It can serve as a model compound for understanding the interactions between small molecules and biological targets .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the target molecule, leading to changes in its conformation and activity. The ethylthio group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity. The methylamine group can form ionic interactions with negatively charged residues on the target molecule .
Comparison with Similar Compounds
Similar Compounds
[1-Cyclopropyl-2-(methylthio)ethyl]methylamine: Similar structure but with a methylthio group instead of an ethylthio group.
[1-Cyclopropyl-2-(ethylthio)ethyl]ethylamine: Similar structure but with an ethylamine group instead of a methylamine group.
[1-Cyclopropyl-2-(ethylthio)ethyl]propylamine: Similar structure but with a propylamine group instead of a methylamine group
Uniqueness
The uniqueness of [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine lies in its combination of a cyclopropyl group, an ethylthio group, and a methylamine group. This specific combination of functional groups imparts unique chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-cyclopropyl-2-ethylsulfanyl-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-3-10-6-8(9-2)7-4-5-7/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSKUNNVUGXIMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C1CC1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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